Superior Enantioselectivity and Reaction Rate vs. Cinchonine in Pd/C-Catalyzed Olefin Hydrogenation
In a direct head-to-head study, cinchonidine (CD) as a chiral modifier for Pd/C-catalyzed hydrogenation of α-phenylcinnamic acid consistently delivered both higher enantiomeric excess (ee) and a faster reaction rate compared to its pseudoenantiomer cinchonine (CN) [1]. This performance advantage is not attributable to adsorption differences but to an intrinsic enantio-differentiation that accompanies reaction acceleration [1].
| Evidence Dimension | Catalytic Performance (Enantioselectivity and Rate) |
|---|---|
| Target Compound Data | Higher ee and faster reaction rate |
| Comparator Or Baseline | Cinchonine (CN): Lower ee and slower reaction rate |
| Quantified Difference | CD always provided better ee and a faster rate |
| Conditions | Pd/C catalyst; enantioselective hydrogenation of α-phenylcinnamic acid; compared at different modifier concentrations. |
Why This Matters
For researchers synthesizing enantioenriched saturated acids, selecting cinchonidine over cinchonine directly improves both product purity and process throughput.
- [1] Sugimura, T., Ogawa, H. (2010). Acceleration of Enantioselective Hydrogenation of Olefins over Pd/C by Cinchonidine as a Chiral Modifier. Comparison with Cinchonine, Pseudoenantiomer. Chemistry Letters, 39(3), 232–233. View Source
